molecular formula C13H17N3OS2 B2814479 1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea CAS No. 1396767-78-4

1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea

Cat. No.: B2814479
CAS No.: 1396767-78-4
M. Wt: 295.42
InChI Key: UFGLXNFBWRWWNX-UHFFFAOYSA-N
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Description

This compound features a thiophene-thiazole core substituted with a methyl group at position 4 of the thiazole ring and a urea group linked via a methyl bridge. The urea moiety is further substituted with a propan-2-yl (isopropyl) group. Its structural uniqueness lies in the combination of a sulfur-rich heterocyclic system (thiophene-thiazole) and a urea functional group, which may confer distinct electronic, solubility, or bioactivity properties.

Properties

IUPAC Name

1-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS2/c1-8(2)15-13(17)14-7-11-9(3)16-12(19-11)10-5-4-6-18-10/h4-6,8H,7H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGLXNFBWRWWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene rings, followed by their coupling and subsequent urea formation. Common reagents include thioamides, halogenated thiophenes, and isocyanates. Reaction conditions often involve the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition, temperature control, and product isolation ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Halogenation and other substitution reactions can occur at the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

a. Thiazole-Urea Derivatives
  • {4-[({4-Methyl-2-[4-(Trifluoromethyl)Phenyl]-1,3-Thiazol-5-yl}Methyl)Sulfanyl]-2-Methylphenoxy}Acetic Acid (GW501516) Core Structure: Thiazole with a trifluoromethylphenyl substituent. Functional Groups: Sulfanyl linker and acetic acid terminus (vs. urea in the target compound). Bioactivity: PPARδ agonist used in performance enhancement. Key Difference: Replacement of the urea group with a sulfanyl-acetic acid chain alters receptor selectivity and metabolic stability.
  • 1-Phenyl-3-(3-(((5-Phenyl-1H-1,2,4-Triazol-3-yl)Methyl)Thio)Phenyl)Urea Derivatives Core Structure: Phenyl-urea linked to a triazole-thiophenyl system. Synthesis: Uses phenyl isocyanate and triazole intermediates.
b. Thiazole-Containing Heterocycles
  • 4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (Compound 5)

    • Core Structure : Thiazole fused with pyrazole and triazole rings.
    • Substituents : Multiple fluorophenyl groups enhance lipophilicity.
    • Key Difference : Lack of a urea group reduces hydrogen-bonding capacity compared to the target compound.
  • 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-[2-(4-Bromophenyl)-1,3-Thiazol-5-yl]Acetamide (9c) Core Structure: Thiazole-acetamide linked to benzimidazole-triazole. Functional Groups: Acetamide (vs. urea) and bromophenyl substituents. Key Difference: The acetamide group may exhibit different pharmacokinetic profiles due to reduced basicity compared to urea.

Physicochemical and Spectral Properties

Property Target Compound GW501516 Compound 5
Core Structure Thiophene-thiazole Thiazole Thiazole-pyrazole-triazole
Key Functional Group Urea Sulfanyl-acetic acid Fluorophenyl
1H-NMR Peaks ~6.8–7.2 ppm (thiophene H) ~7.5 ppm (trifluoromethyl H) ~6.9–7.3 ppm (fluorophenyl H)
IR Stretches 1650–1700 cm⁻¹ (urea C=O) 1720 cm⁻¹ (C=O of acid) 1600 cm⁻¹ (C=N of triazole)

Biological Activity

The compound 1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea is a member of the thiazole and thiophene family of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and cytotoxic properties, supported by relevant data tables and case studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various thiazole derivatives. For instance, a compound structurally related to this compound exhibited significant cytotoxicity against several cancer cell lines. The following table summarizes the antitumor activity of related compounds:

Compound NameCell LineGI50 (µM)TGI (µM)LC50 (µM)
Compound AEKVX (Lung)1.721.525.9
Compound BRPMI-8226 (Leukemia)28.715.927.9
Compound COVCAR-4 (Ovarian)25.177.593.3

The compound demonstrated broad-spectrum activity with selective cytotoxicity towards specific cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of the thiophene and thiazole moieties. A related study evaluated the antimicrobial efficacy against Mycobacterium tuberculosis and other bacterial strains. The results are summarized below:

MicroorganismMIC (µg/mL)
M. tuberculosis H37Rv40
Staphylococcus aureus31.25
Escherichia coli62.5

These findings indicate that compounds with similar structural features possess significant antimicrobial activity, reinforcing the hypothesis that our target compound may exhibit similar properties .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have shown that certain derivatives exhibit low cytotoxicity while maintaining high efficacy against target cells:

Compound NameIC50 (µM)% Inhibition at 100 µM
Compound D16.23>80
Compound E12.5>75

The low IC50 values suggest that these compounds could be developed further with a focus on minimizing toxicity while maximizing therapeutic effects .

Case Studies

Several case studies have been conducted to explore the biological activities of thiazole and thiophene derivatives:

  • Antitumor Activity : A study evaluated a series of thiazole derivatives for their antitumor properties against various cancer cell lines, finding that modifications in substituents significantly influenced their activity profiles.
  • Antimycobacterial Activity : Another investigation focused on synthesizing thiophene and thiazole-based ureas, which were tested against drug-resistant strains of Mycobacterium tuberculosis. The results indicated promising activity against resistant strains, suggesting potential for further development in treating tuberculosis .

Q & A

Basic: What are the common synthetic routes for synthesizing 1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea?

Methodological Answer:
The synthesis typically involves a multi-step process:

Cyclization : Formation of the thiazole-thiophene intermediate via cyclization reactions using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid .

Alkylation : Introduction of the methyl group at the 4-position of the thiazole ring using alkylating agents such as methyl iodide under basic conditions .

Urea Coupling : Reaction of the intermediate with isopropyl isocyanate to form the urea linkage. Solvents like dimethylformamide (DMF) and catalysts such as triethylamine are often employed .
Key Reagents : Hydrogen peroxide (oxidation), lithium aluminum hydride (reduction), and thiophene-2-yl isocyanate (coupling) .

Basic: What structural features of this compound influence its chemical reactivity and biological activity?

Methodological Answer:
The compound’s reactivity and bioactivity are governed by:

  • Thiophene Moiety : Electron-rich aromatic system enabling π-π stacking and electrophilic substitutions .
  • Thiazole Ring : Nitrogen and sulfur atoms contribute to hydrogen bonding and metal coordination, enhancing enzyme inhibition potential .
  • Urea Linkage : Hydrogen-bond donor/acceptor sites critical for target binding (e.g., kinase inhibition) .
    Experimental Insight : Substituents like the 4-methyl group on the thiazole ring modulate steric effects, as shown in analogs with varying bioactivity .

Advanced: How can researchers optimize reaction yields during the synthesis of this compound?

Methodological Answer:
Optimization strategies include:

  • Process Control : Real-time monitoring via thin-layer chromatography (TLC) to track intermediate formation .
  • Solvent Selection : Use of polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Computational Guidance : Applying quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, as demonstrated by the ICReDD framework .
    Case Study : Adjusting reaction temperature (80–100°C) during urea coupling improves yields by 15–20% .

Advanced: How should researchers resolve contradictions in biological activity data between structural analogs?

Methodological Answer:
Contradictions arise due to substituent variations. Resolution strategies:

Comparative Structural Analysis :

Analog SubstituentObserved ActivityReference
Thiophene vs. PhenylHigher kinase inhibition (thiophene) due to enhanced electron density .
Methyl vs. CyclopropylMethyl improves solubility but reduces metabolic stability .

Molecular Dynamics Simulations : To map binding interactions and explain discrepancies (e.g., furan vs. thiophene analogs) .

Dose-Response Studies : Validate activity thresholds using in vitro assays (e.g., IC50 measurements) .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of thiophene and thiazole rings .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₀N₄OS₂) .
  • X-ray Crystallography : Resolves spatial arrangement of the urea linkage and methyl-thiazole group .
    Best Practice : Combine TLC (for purity) with HPLC (for quantification) during purification .

Advanced: What computational approaches are recommended for designing derivatives with improved bioactivity?

Methodological Answer:

  • Reaction Path Search : Use Gaussian or ORCA software to simulate reaction mechanisms (e.g., cyclization barriers) .
  • Molecular Docking : Tools like AutoDock Vina predict binding modes to targets (e.g., kinases) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with activity data .
    Case Study : ICReDD’s feedback loop integrates experimental data into computational models to prioritize high-potential derivatives .

Advanced: How can researchers address stability issues in aqueous formulations of this compound?

Methodological Answer:

  • Salt Formation : React with sodium hydroxide or calcium carbonate to improve solubility .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) to identify hydrolysis-prone sites (e.g., urea linkage) .

Basic: What are the key differences in reactivity between this compound and its furan-containing analogs?

Methodological Answer:

  • Electronic Effects : Thiophene’s sulfur atom increases electron density compared to furan’s oxygen, altering electrophilic substitution rates .
  • Biological Interactions : Thiophene enhances binding to cytochrome P450 enzymes, affecting metabolic pathways .
    Experimental Data : Furan analogs show 30% lower kinase inhibition in vitro due to reduced π-stacking .

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